2-Amino-3-(2-phenylethyl)pyridine
Description
2-Amino-3-(2-phenylethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 2 and a 2-phenylethyl moiety at position 3. This structure imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. These analogs are synthesized via multi-step reactions involving cyclohexanedione derivatives and substituted anilines in ethanol/piperidine systems, achieving yields of 66–81% .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(2-phenylethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c14-13-12(7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,14,15) |
InChI Key |
KRRHNLVZYFVZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(N=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-amino-3-(2-phenylethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key structural variations among analogs include substituents (e.g., -Cl, -NO₂, -OCH₃, -CH₃) on the phenyl rings, which influence molecular weight, solubility, and thermal stability.
Observations :
- Electron-withdrawing groups (e.g., -NO₂) lower melting points (259–282°C) compared to electron-donating groups (e.g., -OCH₃) (288–292°C), likely due to reduced intermolecular interactions .
- Cyanide (-CN) and carbonyl (C=O) groups dominate IR spectra, while ¹H NMR signals for -OCH₃ (δ 3.82) and NH₂ (δ 5.39–5.88) confirm substituent identities .
Key Findings :
- Nitro (-NO₂) derivatives exhibit stronger antimicrobial activity than methoxy (-OCH₃) analogs, attributed to enhanced electrophilicity .
- 3,4,5-Trimethoxyphenyl moieties in 2-aminopyridines confer potent ALK2 inhibition, critical for targeting bone morphogenetic protein (BMP) signaling .
- Methoxy groups in Q12 and related compounds enhance tubulin polymerization inhibition, mimicking colchicine’s binding to β-tubulin .
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